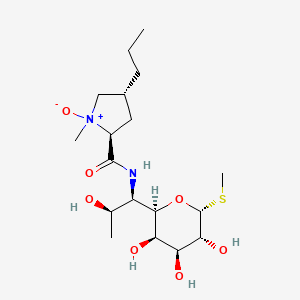
Lincomycin N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lincomycin N-Oxide is a derivative of lincomycin, a lincosamide antibiotic originally isolated from the soil bacterium Streptomyces lincolnensis. This compound is formed through the oxidation of lincomycin and exhibits similar antibacterial properties. It is primarily used in research settings to study the effects and mechanisms of lincosamide antibiotics.
準備方法
Synthetic Routes and Reaction Conditions: Lincomycin N-Oxide is synthesized by oxidizing lincomycin using hydrogen peroxide in an alkaline medium. The reaction conditions can be adjusted to control the formation of different isomers of this compound. For instance, using ammonium hydroxide favors the formation of the S-isomer, while sodium hydroxide results in the formation of both R- and S-isomers. The addition of acetonitrile can accelerate the reaction .
Industrial Production Methods: Industrial production of this compound involves optimizing fermentation conditions for Streptomyces lincolnensis to maximize lincomycin yield, followed by chemical oxidation. The fermentation medium typically includes soluble starch, sugar cane molasses, peptone water, sodium nitrate, and calcium carbonate. Optimizing parameters such as agitation speed, impeller type, and pH can significantly enhance lincomycin production .
化学反応の分析
Types of Reactions: Lincomycin N-Oxide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in alkaline media is commonly used for the oxidation of lincomycin to this compound.
Reduction: this compound can be reduced back to lincomycin using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Major Products Formed:
Oxidation: this compound and its isomers.
Reduction: Lincomycin.
Substitution: Various lincomycin derivatives depending on the nucleophile used.
科学的研究の応用
Lincomycin N-Oxide has several scientific research applications:
Chemistry: Used as a model compound to study the oxidation and reduction reactions of lincosamide antibiotics.
Biology: Investigated for its antibacterial properties and its effects on bacterial protein synthesis.
Medicine: Studied for its potential use in treating bacterial infections, especially those resistant to other antibiotics.
作用機序
Lincomycin N-Oxide exerts its antibacterial effects by binding to the 23S ribosomal RNA of the 50S bacterial ribosomal subunit. This binding inhibits protein synthesis in sensitive bacteria, leading to bacteriostatic or bactericidal effects depending on the concentration. The molecular targets include the ribosomal RNA and associated proteins involved in the translation process .
類似化合物との比較
Lincomycin: The parent compound from which lincomycin N-Oxide is derived.
Clindamycin: A semi-synthetic derivative of lincomycin with enhanced antibacterial activity.
Pirlimycin: Another lincosamide antibiotic used in veterinary medicine.
This compound’s uniqueness lies in its modified structure, which can lead to different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives.
特性
分子式 |
C18H34N2O7S |
|---|---|
分子量 |
422.5 g/mol |
IUPAC名 |
(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-1-oxido-4-propylpyrrolidin-1-ium-2-carboxamide |
InChI |
InChI=1S/C18H34N2O7S/c1-5-6-10-7-11(20(3,26)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(27-16)28-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10-,11+,12-,13+,14-,15-,16-,18-,20?/m1/s1 |
InChIキー |
KMUHVGAESZFABR-KQLOMLEKSA-N |
異性体SMILES |
CCC[C@@H]1C[C@H]([N+](C1)(C)[O-])C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O |
正規SMILES |
CCCC1CC([N+](C1)(C)[O-])C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




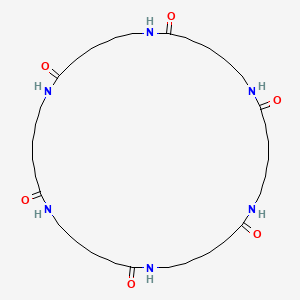
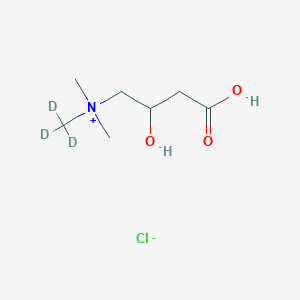
![(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid](/img/structure/B13846136.png)

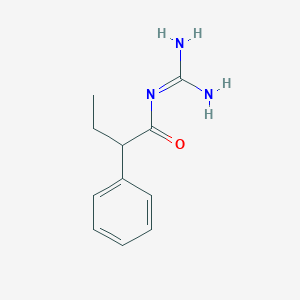
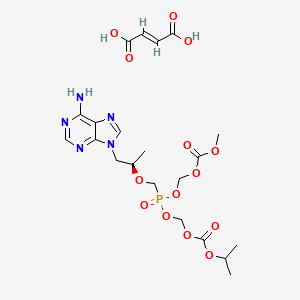

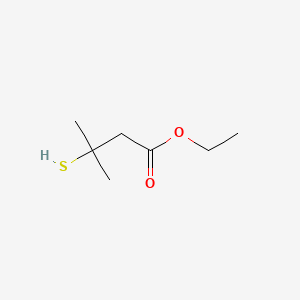
![4-[(5-Chloro-1-benzofuran-2-yl)methyl]piperidine](/img/structure/B13846169.png)

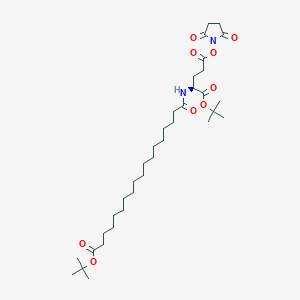
![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B13846181.png)
